

# Application Notes & Protocols: Quantification of Anhydrosafflor Yellow B by HPLC-UV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15590464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Anhydrosafflor yellow B** (ASYB) is a prominent water-soluble quinochalcone C-glycoside found in the flowers of *Carthamus tinctorius* L., commonly known as safflower.[1][2] This compound, along with hydroxysafflor yellow A (HSYA), is considered one of the major bioactive components of safflower, which is a widely used plant in traditional medicine for treating a variety of conditions.[1][2] Modern pharmacological studies have indicated that ASYB possesses several biological activities, including antiplatelet, antioxidative, and anti-inflammatory properties.[3][4][5] Accurate and precise quantification of ASYB is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed protocol for the quantification of ASYB using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

## Experimental Protocols

This section outlines the necessary steps for the quantification of **Anhydrosafflor yellow B**, from sample preparation to the analysis of chromatographic data.

### Sample Preparation: Ultrasonic Extraction

This protocol is suitable for the extraction of ASYB from the dried flowers of *Carthamus tinctorius*.

#### Materials and Reagents:

- Dried safflower flowers, ground and passed through a 40-mesh sieve
- Methanol, HPLC grade
- Deionized water
- Ultrasonic bath

#### Procedure:

- Accurately weigh 1.0 g of powdered safflower flowers into a 50 mL conical flask.
- Add 25 mL of 70% methanol-water solution to the flask.
- Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 60°C) and power (e.g., 150 W).<sup>[6]</sup>
- After extraction, allow the mixture to cool to room temperature.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- The sample is now ready for HPLC analysis.

## HPLC-UV Method for Quantification

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase:
  - A: Acetonitrile
  - B: 0.1% Formic acid in water[3]
- Gradient Elution:
  - 0-12 min: 10-22% A
  - 12-20 min: 22-26% A
  - 20-30 min: 26-95% A[3]
- Flow Rate: 1.0 mL/min[3]
- Column Temperature: 25°C[3]
- Detection Wavelength: 403 nm[3]
- Injection Volume: 10 µL[3]

#### Standard Preparation:

- Prepare a stock solution of **Anhydrosafflor yellow B** reference standard (purity > 98%) in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with methanol.
- These standards will be used to construct a calibration curve.

#### Analysis Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration.

- Inject the prepared sample solutions.
- After each run, record the chromatogram and the peak area of **Anhydrosafflor yellow B**.

## Data Analysis and Quantification

- Calibration Curve: Plot a graph of the peak area versus the concentration of the **Anhydrosafflor yellow B** standard solutions. Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). A good linearity is indicated by an  $R^2$  value  $> 0.999$ .<sup>[3]</sup>
- Quantification: Use the peak area of ASYB in the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of ASYB in the sample.
- The content of ASYB in the original safflower sample can be calculated using the following formula:

$$\text{Content (mg/g)} = (\text{Concentration from calibration curve (}\mu\text{g/mL)} \times \text{Dilution factor} \times \text{Volume of extract (mL)}) / \text{Weight of sample (g)}$$

## Data Presentation

The following tables summarize the key parameters for the HPLC-UV method validation and typical quantitative results for **Anhydrosafflor yellow B**.

Table 1: HPLC Method Validation Parameters for **Anhydrosafflor Yellow B** Quantification

Parameter	Result	Reference
Linearity Range	25 - 10,000 ng/mL	[7]
Regression Equation	$Y = 2.00 \times 10^7 X - 10^6$	[3]
Correlation Coefficient ( $R^2$ )	0.9996	[3]
Precision (RSD)		
- Intra-day	< 6.5%	[7]
- Inter-day	< 6.5%	[7]
Repeatability (RSD)	1.1%	[3]
Recovery	> 70.9%	[7]

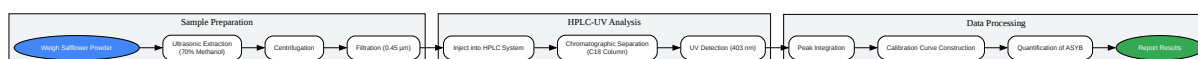
Table 2: Typical Content of **Anhydrosafflor Yellow B** in *Carthamus tinctorius*

Sample Source	ASYB Content (mg/g)	Analytical Method	Reference
Safflower	2-10	HPTLC	[8]

Note: The content of ASYB can vary significantly depending on the cultivar, growing conditions, and processing of the safflower material.

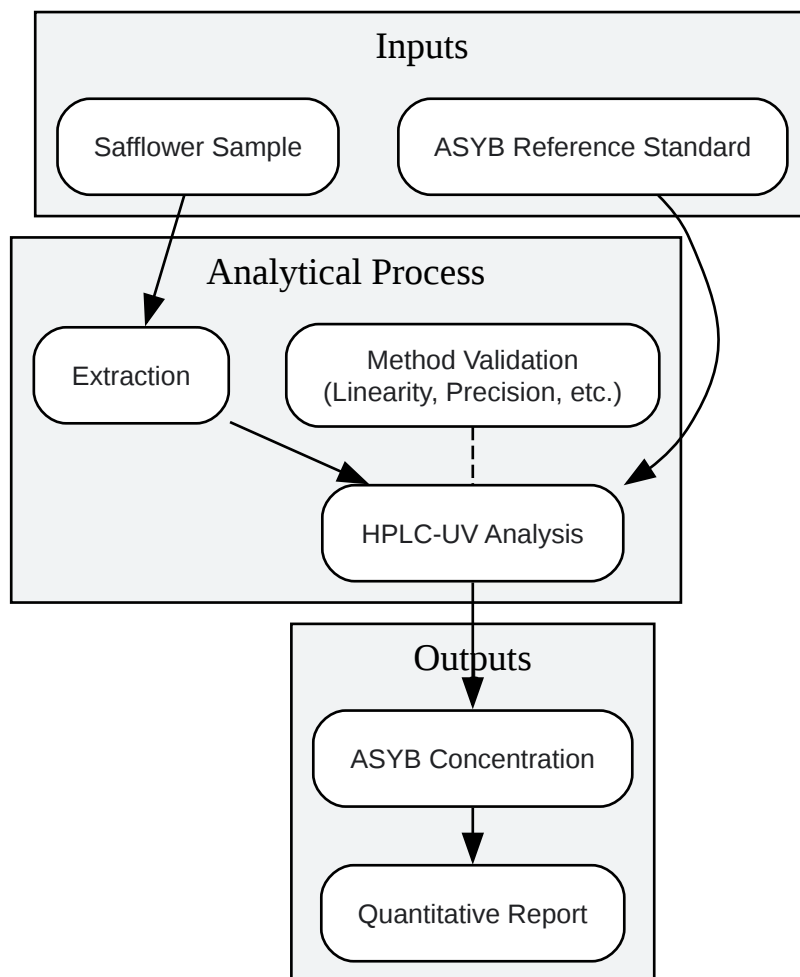
## Visualizations

The following diagrams illustrate the experimental workflow for the quantification of **Anhydrosafflor yellow B**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ASYB quantification.



[Click to download full resolution via product page](#)

Caption: Logical relationship of the quantification process.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimized separation of anhydrosafflor yellow B from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a UFLC-MS/MS method for the determination of anhydrosafflor yellow B in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Quantification of Anhydrosafflor Yellow B by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590464#anhydrosafflor-yellow-b-quantification-by-hplc-uv-method]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)